Glyco-obeticholic acid
描述
Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .
Synthesis Analysis
Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Molecular Structure Analysis
Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .Chemical Reactions Analysis
Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Physical And Chemical Properties Analysis
The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .科学研究应用
Pharmacokinetic Studies
Glyco-obeticholic acid, along with obeticholic acid and tauro-obeticholic acid, has been used in pharmacokinetic studies . A novel method was developed for the simultaneous estimation of these compounds in human plasma using liquid chromatography-tandem mass spectrometry . This method was applied to study the pharmacokinetics of these compounds following oral administration of obeticholic acid tablets to healthy male volunteers .
Treatment of Liver Diseases
Obeticholic acid, a farnesoid-X receptor (FXR) agonist, is being developed for the treatment of various liver diseases . As a pharmacologically active metabolite of obeticholic acid, glyco-obeticholic acid likely plays a role in this application .
Treatment of Primary Biliary Cholangitis
Obeticholic acid has been granted accelerated approval in the USA for the treatment of primary biliary cholangitis . Given that glyco-obeticholic acid is a metabolite of obeticholic acid, it may contribute to the efficacy of this treatment .
Treatment of Non-alcoholic Fatty Liver Disease
Obeticholic acid shows promising effects on non-alcoholic fatty liver disease . As a metabolite of obeticholic acid, glyco-obeticholic acid might also be involved in this therapeutic effect .
Treatment of Non-alcoholic Steatohepatitis
Obeticholic acid is being developed for the treatment of non-alcoholic steatohepatitis . Glyco-obeticholic acid, as a metabolite of obeticholic acid, may play a role in this potential treatment .
Treatment of Primary Sclerosing Cholangitis
Obeticholic acid is under development for the treatment of primary sclerosing cholangitis . As a metabolite of obeticholic acid, glyco-obeticholic acid may contribute to the potential therapeutic effects .
作用机制
Target of Action
Glyco-obeticholic acid, a derivative of obeticholic acid (OCA), primarily targets the Farnesoid X receptor (FXR) . FXR is a nuclear receptor expressed in the liver and intestine . It plays a crucial role in regulating bile acid synthesis, transport, and metabolism .
Mode of Action
Glyco-obeticholic acid acts as an agonist for FXR . Upon binding to FXR, it suppresses the de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis .
Biochemical Pathways
The activation of FXR by glyco-obeticholic acid impacts several biochemical pathways. It has been shown to upregulate the alternative bile acid synthesis pathway . This pathway is associated with the production of bile acids that are less toxic and more hydrophilic than those produced by the classical pathway . The activation of FXR also leads to the inhibition of liver inflammation mediated by the nuclear factor (NF)-κB .
Pharmacokinetics
The pharmacokinetics of glyco-obeticholic acid involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver to active metabolites (glyco- and tauro-obeticholic acid) that undergo enterohepatic recirculation . These metabolites are either reabsorbed or excreted . The compound’s bioavailability is influenced by
安全和危害
未来方向
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPUOZJBFHNSO-FCWTVGIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyco-obeticholic acid | |
CAS RN |
863239-60-5 | |
Record name | Glyco-obeticholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCO-OBETICHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。